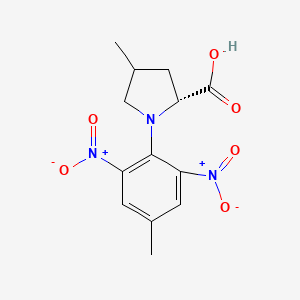
(2R)-4-methyl-1-(4-methyl-2,6-dinitrophenyl)tetrahydro-1H-pyrrole-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-4-methyl-1-(4-methyl-2,6-dinitrophenyl)tetrahydro-1H-pyrrole-2-carboxylic acid is a complex organic compound characterized by its unique structure, which includes a tetrahydro-1H-pyrrole ring substituted with a carboxylic acid group and a dinitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-4-methyl-1-(4-methyl-2,6-dinitrophenyl)tetrahydro-1H-pyrrole-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Tetrahydro-1H-pyrrole Ring: This can be achieved through a cyclization reaction involving a suitable amine and an aldehyde or ketone under acidic or basic conditions.
Introduction of the Carboxylic Acid Group: This step often involves the oxidation of an alcohol group or the hydrolysis of an ester group to form the carboxylic acid.
Attachment of the Dinitrophenyl Group: This is typically done through a nitration reaction, where a phenyl ring is treated with a nitrating agent such as a mixture of concentrated nitric acid and sulfuric acid.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2R)-4-methyl-1-(4-methyl-2,6-dinitrophenyl)tetrahydro-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the phenyl ring or the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups would yield the corresponding amines, while oxidation of the methyl groups could yield aldehydes or carboxylic acids.
Scientific Research Applications
(2R)-4-methyl-1-(4-methyl-2,6-dinitrophenyl)tetrahydro-1H-pyrrole-2-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used in studies to understand the interaction of small molecules with biological targets, such as enzymes or receptors.
Mechanism of Action
The mechanism of action of (2R)-4-methyl-1-(4-methyl-2,6-dinitrophenyl)tetrahydro-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets. The dinitrophenyl group can interact with proteins or enzymes, potentially inhibiting their activity. The carboxylic acid group can form hydrogen bonds with biological molecules, affecting their function. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(2R)-4-methyl-1-(4-methylphenyl)tetrahydro-1H-pyrrole-2-carboxylic acid: Lacks the nitro groups, which may result in different reactivity and biological activity.
(2R)-4-methyl-1-(2,6-dinitrophenyl)tetrahydro-1H-pyrrole-2-carboxylic acid: Similar structure but with different substitution pattern on the phenyl ring.
Uniqueness
The presence of both the dinitrophenyl group and the carboxylic acid group in (2R)-4-methyl-1-(4-methyl-2,6-dinitrophenyl)tetrahydro-1H-pyrrole-2-carboxylic acid makes it unique. This combination allows for specific interactions with biological targets and distinct chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
(2R)-4-methyl-1-(4-methyl-2,6-dinitrophenyl)pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O6/c1-7-3-9(15(19)20)12(10(4-7)16(21)22)14-6-8(2)5-11(14)13(17)18/h3-4,8,11H,5-6H2,1-2H3,(H,17,18)/t8?,11-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJHDNWLCCLEXRR-QHDYGNBISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(N(C1)C2=C(C=C(C=C2[N+](=O)[O-])C)[N+](=O)[O-])C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1C[C@@H](N(C1)C2=C(C=C(C=C2[N+](=O)[O-])C)[N+](=O)[O-])C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[(4-Fluoro-2-methylphenyl)methyl]cyclopropan-1-amine hydrochloride](/img/structure/B2814314.png)
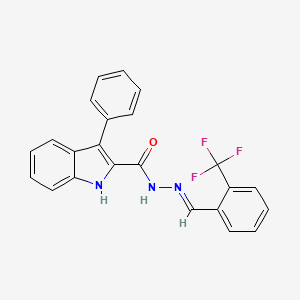
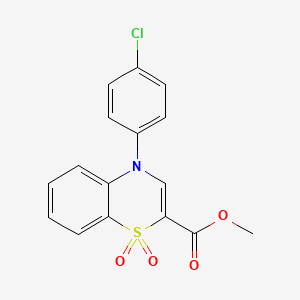
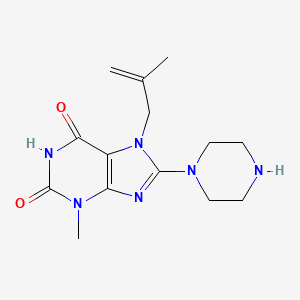
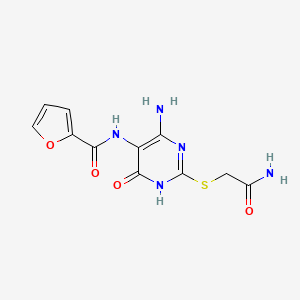

![3-Methyl-1-(4-methylphenyl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2814322.png)
![4-amino-2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-N-(4-ethoxyphenyl)pyrimidine-5-carboxamide](/img/structure/B2814325.png)
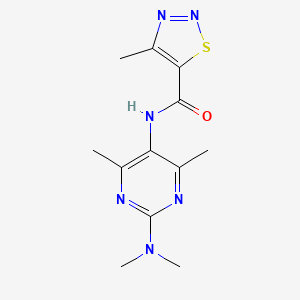
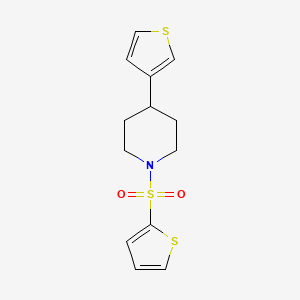
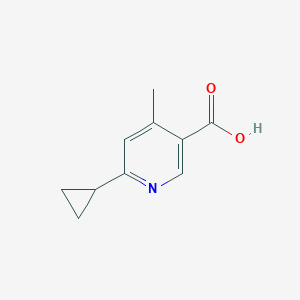
![1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-3-phenylpropan-1-one](/img/structure/B2814331.png)

![1-Oxa-3-azaspiro[4.5]decane-2,4-dione](/img/structure/B2814334.png)
